molecular formula C9H11ClOS B13564710 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol

1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol

Katalognummer: B13564710
Molekulargewicht: 202.70 g/mol
InChI-Schlüssel: UIPZMLPTEPCJRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to an ethan-1-ol moiety, with a 5-chlorothiophen-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 5-chlorothiophene with a cyclopropylating agent under controlled conditions to form the cyclopropyl derivative. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one.

    Reduction: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one
  • 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethane

Comparison: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its ketone and alkane analogs. The hydroxyl group allows for additional hydrogen bonding interactions, which can influence the compound’s solubility, stability, and overall behavior in various environments.

Eigenschaften

Molekularformel

C9H11ClOS

Molekulargewicht

202.70 g/mol

IUPAC-Name

1-[1-(5-chlorothiophen-2-yl)cyclopropyl]ethanol

InChI

InChI=1S/C9H11ClOS/c1-6(11)9(4-5-9)7-2-3-8(10)12-7/h2-3,6,11H,4-5H2,1H3

InChI-Schlüssel

UIPZMLPTEPCJRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CC1)C2=CC=C(S2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.